N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with a propyl group at position 5 and a 1H-pyrrol-1-yl moiety at position 4. A sulfanyl (-S-) linker at position 3 connects to an acetamide group, which is further attached to a 4-acetylphenyl ring. Its molecular formula is C₁₉H₂₁N₅O₂S, with a molecular weight of 383.47 g/mol . Synthesis methods for similar compounds involve alkylation and condensation reactions, as seen in the preparation of 1,2,4-triazole/oxime hybrids .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-6-17-21-22-19(24(17)23-11-4-5-12-23)27-13-18(26)20-16-9-7-15(8-10-16)14(2)25/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPHDXCSCBOLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an acetylphenyl group, a triazole moiety, and a sulfanyl group. Its molecular formula is C₁₄H₁₈N₄OS, with a molecular weight of approximately 298.39 g/mol. The presence of the triazole ring is significant as it is often associated with various biological activities including antifungal and anticancer properties.
Antimicrobial Activity:
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
Anticancer Properties:
this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Studies
-
Cytotoxicity Against Cancer Cell Lines:
In a study evaluating the cytotoxic effects of various compounds on human cancer cell lines, this compound showed significant cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines. The study utilized the MTT assay to assess cell viability post-treatment. -
Antifungal Efficacy:
A recent investigation assessed the antifungal activity of this compound against clinical isolates of Candida species. The results indicated that the compound exhibited potent antifungal activity with minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting its potential as a therapeutic agent against fungal infections.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. In vitro studies have shown that N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can inhibit the proliferation of various cancer cell lines.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that the compound effectively reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antifungal Properties
The triazole component suggests potential antifungal applications. Preliminary screening against common fungal pathogens revealed promising results.
Data Table: Antifungal Activity
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 100 |
| Aspergillus niger | 12 | 100 |
| Cryptococcus neoformans | 18 | 50 |
These findings indicate that this compound could serve as a lead for developing new antifungal agents.
Electronic Properties
The unique structure of this compound allows for exploration in material science, particularly in organic electronics.
Potential Applications:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be suitable for use in OLED technology.
Photovoltaic Devices
Research into the compound's photophysical properties suggests potential applications in solar energy conversion technologies.
Case Study:
In a study by Johnson et al. (2024), the compound was incorporated into a photovoltaic device, resulting in an efficiency increase of 15% compared to standard materials .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of 1,2,4-triazole derivatives with sulfanyl-acetamide side chains. Below is a comparative analysis of key analogs:
Key Structural Differences and Implications
The propyl chain at position 5 may increase lipophilicity versus shorter chains (e.g., ethyl in VUAA-1), affecting membrane permeability .
Acetamide Modifications :
- The 4-acetylphenyl group in the target compound introduces a ketone functional group absent in analogs like OLC-12 (isopropylphenyl) or GPR-17 ligand (trifluoromethoxy-phenyl). This could influence metabolic stability or hydrogen-bonding interactions .
Biological Activity Trends: Orco Modulation: VUAA-1 and OLC-12 act as agonist/antagonist pairs for insect odorant receptors. The target compound’s pyrrole substituent may shift activity toward antagonism or selectivity for other ion channels . Anti-exudative Effects: Compounds with furan-2-yl and amino groups (e.g., ) show 84% efficacy in edema reduction, suggesting that the target’s acetylphenyl group could be optimized for similar applications via structural tuning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
